

Pharmacokinetic and pharmacodynamic properties of Compound 21

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Compound of Interest

Compound Name: BC21

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Compound 21: A Dual Identity in Pharmacology

The designation "Compound 21" (C21) refers to two distinct and pharmacologically significant molecules, each with its own specific mechanism of action and therapeutic potential. This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of both the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist and the Angiotensin II Type 2 (AT2) receptor agonist, both known as Compound 21. This document is intended for researchers, scientists, and drug development professionals.

Part 1: Compound 21 - The DREADD Agonist

Chemical Name: 11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine

Compound 21, in the context of chemogenetics, is a potent and selective agonist for engineered G-protein coupled receptors known as DREADDs, particularly the muscarinic-based hM3Dq (excitatory) and hM4Di (inhibitory) receptors.^{[1][3]} It serves as an alternative to clozapine-N-oxide (CNO) for in vivo studies, offering a favorable pharmacokinetic profile and reduced concerns about metabolic conversion to clozapine.^[1]

Pharmacokinetic Properties

Compound 21 exhibits excellent bioavailability, brain penetrability, and a long-lasting presence in the central nervous system.

Table 1: Pharmacokinetic Parameters of DREADD Agonist Compound 21 in Mice

Parameter	Value	Species	Route of Administration	Dosage	Source
Peak Plasma Concentration (Cmax)	~5833 nM	Mouse	Intraperitoneal (i.p.)	3.0 mg/kg	
Time to Peak Plasma Concentration (Tmax)	15 min	Mouse	Intraperitoneal (i.p.)	3.0 mg/kg	
Peak Cerebrospinal Fluid (CSF) Concentration	~52 nM	Mouse	Intraperitoneal (i.p.)	3.0 mg/kg	
Time to Peak CSF Concentration	15 min	Mouse	Intraperitoneal (i.p.)	3.0 mg/kg	
Brain Concentration (15 min post-injection)	~722 nM	Mouse	Intraperitoneal (i.p.)	3.0 mg/kg	
Brain Concentration (60 min post-injection)	~1273 nM	Mouse	Intraperitoneal (i.p.)	3.0 mg/kg	
Plasma Protein Binding	95.1%	Mouse	Not specified	Not specified	

Brain Protein Binding	95%	Mouse	Not specified	Not specified
Effective Free Concentration (Plasma, Peak)	~54 nM	Mouse	Intraperitoneal (i.p.)	Not specified
Effective Free Concentration (Brain, Peak)	~28 nM	Mouse	Intraperitoneal (i.p.)	Not specified

Pharmacodynamic Properties

Compound 21 is a potent agonist at hM3Dq and hM4Di DREADDs with demonstrated efficacy in modulating neuronal activity in vivo.

Table 2: In Vitro Pharmacodynamic Profile of DREADD Agonist Compound 21

Parameter	Receptor	Value	Assay	Source
EC50	hM4Di	2.95 nM	Not specified	

In Vivo Efficacy and Off-Target Effects:

- DREADD Activation:** C21 effectively activates both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs in vivo, allowing for bidirectional control of neuronal circuits.
- Dosing:** Effective doses in mice range from 0.3 mg/kg to 3 mg/kg, administered intraperitoneally. Doses of 0.4-1 mg/kg are suggested as suitable for DREADD activation.
- Off-Target Effects:** At higher doses (e.g., 1 mg/kg in rats), Compound 21 can exhibit off-target effects, including increased activity of nigral dopaminergic neurons in control animals. These effects are dose-dependent and can be mitigated by using lower doses (e.g., 0.5 mg/kg in male rats). Potential off-targets include serotonergic 5-HT2 and histaminergic H1 receptors.

Chronic administration of C21 (3 mg/kg) in mice not expressing DREADDs has been shown to modulate sleep patterns.

Experimental Protocols

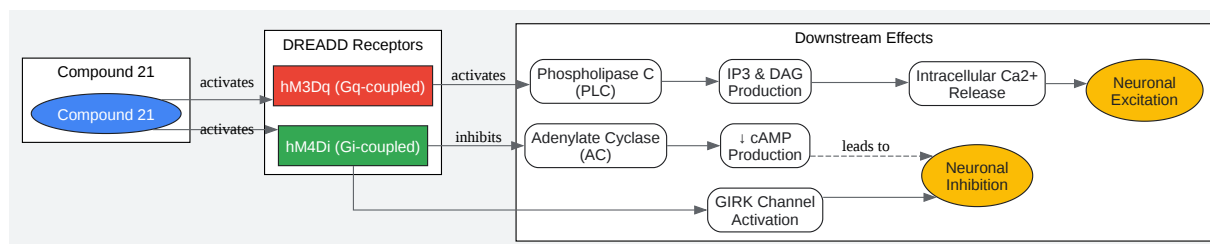
Pharmacokinetic Analysis in Mice:

- **Animal Models:** Male C57BL/6 mice are often used.
- **Drug Administration:** Compound 21 is dissolved in a vehicle (e.g., DMSO and saline) and administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 3.0 mg/kg).
- **Sample Collection:** At various time points post-injection (e.g., 15, 30, and 60 minutes), blood, cerebrospinal fluid (CSF), and brain tissue are collected.
- **Quantification:** Concentrations of Compound 21 in plasma, CSF, and brain homogenates are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vivo DREADD-Mediated Neuronal Modulation:

- **Animal Models:** Transgenic animals expressing DREADDs in specific neuronal populations (e.g., TH-Cre rats for dopaminergic neurons) are utilized.
- **Drug Administration:** Compound 21 is administered at varying doses (e.g., 0.5 mg/kg or 1 mg/kg, i.p.) to both DREADD-expressing and control animals.
- **Electrophysiology:** In vivo electrophysiological recordings (e.g., single-unit recordings) are performed to measure changes in the firing rate of the targeted neurons before and after C21 administration.

Signaling Pathways



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Caption: Signaling pathways of DREADD agonist Compound 21.

Part 2: Compound 21 - The AT2 Receptor Agonist

Chemical Name: N-Butyloxycarbonyl-3-(4-imidazol-1-ylmethylphenyl)-5-isobutylthiophene-2-sulfonamide

This iteration of Compound 21 is a selective non-peptide agonist for the Angiotensin II Type 2 (AT2) receptor. It is being investigated for its therapeutic potential in conditions involving inflammation, vascular dysfunction, and neurological injury.

Pharmacokinetic Properties

Detailed quantitative pharmacokinetic data for the AT2 receptor agonist Compound 21 is less prevalent in the public domain compared to the DREADD agonist. However, it is known to be orally available with an onset of action approximately 30 minutes after administration in humans.

Pharmacodynamic Properties

Compound 21 demonstrates high affinity and selectivity for the AT2 receptor, mediating a range of physiological effects.

Table 3: Pharmacodynamic Effects of AT2 Receptor Agonist Compound 21

Effect	Model System	Key Findings	Source
Vasodilation	Human and rodent blood vessels	Induces vasodilation by blocking calcium transport into the cell, independent of the AT2 receptor. It can also cause vasoconstriction via AT1 receptor stimulation at certain concentrations.	
Anti-inflammatory	Human umbilical vein endothelial cells (HUVECs), ApoE ^{-/-} mice	Attenuates TNF α -induced monocyte adhesion and expression of adhesion molecules (ICAM), CCL2, and IL-6. Reduces vascular inflammation in a high-fat diet mouse model.	
Neuroprotection	Mouse model of traumatic brain injury (TBI)	Administered at 0.03 mg/kg i.p., it attenuated neurological deficits, reduced expression of inflammatory markers (IL-1 β , TNF- α), and inhibited apoptotic markers.	
Raynaud's Phenomenon	Phase IIa clinical trial in patients with systemic sclerosis	A single oral dose of 200 mg showed a trend towards improved rewarming	

after a cold challenge
compared to placebo.

Experimental Protocols

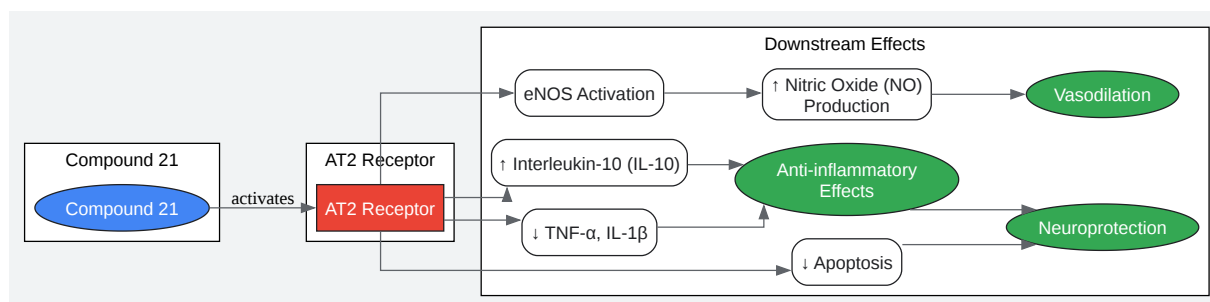
In Vitro Vasoreactivity Assay:

- **Tissue Preparation:** Arteries (e.g., mesenteric, iliac) from rats or mice are isolated and mounted in Mulvany myographs.
- **Experimental Conditions:** Vessels are pre-constricted with an agent like phenylephrine or U46619.
- **Drug Application:** Cumulative concentrations of Compound 21 are added to the bath to generate concentration-response curves.
- **Measurement:** Changes in vessel tension are recorded to determine vasodilation or vasoconstriction.

In Vivo Traumatic Brain Injury Model:

- **Animal Model:** Unilateral cortical impact injury is induced in mice (e.g., C57BL/6).
- **Drug Administration:** Compound 21 (e.g., 0.03 mg/kg, i.p.) is administered at specific time points post-injury (e.g., 1 and 3 hours).
- **Behavioral Assessment:** Neurological severity scores (NSS) are used to evaluate functional outcomes.
- **Biochemical Analysis:** At a defined endpoint (e.g., 24 hours), brain tissue is collected for analysis of inflammatory and apoptotic markers by immunoblotting.

Signaling Pathways



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Caption: Signaling pathways of AT2 receptor agonist Compound 21.

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References

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